

# Application Note: Quantitative Analysis of Isohumulone in Beer using HPLC-UV

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## Compound of Interest

Compound Name: ISOHUMULONE

Cat. No.: B1143590

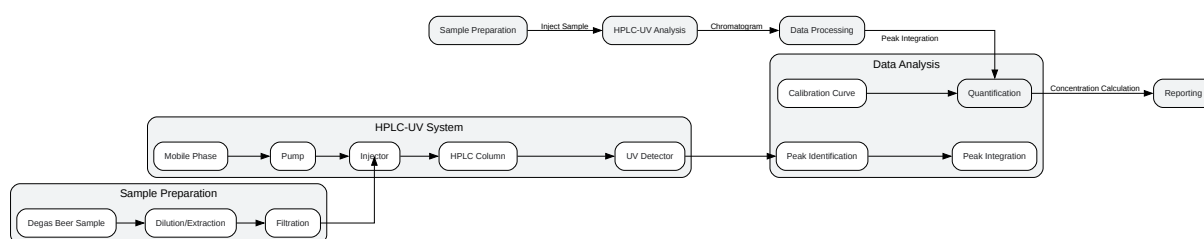
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## Introduction

**Isohumulones**, also known as iso- $\alpha$ -acids, are the primary compounds responsible for the characteristic bitterness of beer. They are formed during the brewing process through the isomerization of humulones ( $\alpha$ -acids) derived from hops. The concentration of **isohumulones** is a critical quality parameter, directly impacting the beer's flavor profile and is often measured in International Bitterness Units (IBU). High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a standard and accurate method for the selective quantification of individual **isohumulone** isomers (cis- and trans-isocohumulone, **isohumulone**, and isoadhumulone) in beer, overcoming the limitations of non-selective spectrophotometric methods.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of **isohumulones** in beer using HPLC-UV.

## Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of **isohumulone** in beer by HPLC-UV.



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Figure 1. Experimental workflow for **isohumulone** analysis.

## Experimental Protocols

### 1. Reagents and Materials

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Phosphoric acid (85%)
- Disodium EDTA
- Ultrapure water
- **Isohumulone** standards (e.g., DCHA-Iso, ICS-I4)[\[1\]](#)

- Beer samples
- Syringe filters (0.45 µm)

## 2. Standard Preparation

Preparation of a stock standard solution is crucial for accurate quantification.

- Accurately weigh approximately 30 mg of the **isohumulone** standard (e.g., DCHA-Iso, ICS-14) into a 50 mL volumetric flask.[\[1\]](#)
- Dissolve the standard in an acidic methanol solution (e.g., 1 L methanol with 0.5 mL of 85% phosphoric acid).[\[1\]](#)
- Bring the flask to volume with the acidic methanol solution and mix thoroughly. This will be the stock standard solution.
- Prepare a series of working standard solutions by diluting the stock standard with the mobile phase to create a calibration curve (e.g., 5, 10, 25, 50 ppm).[\[4\]](#)

## 3. Sample Preparation

Proper sample preparation is essential to ensure accurate and reproducible results.

- Degassing: Degas the beer sample by sonication for 15 minutes or by vigorous shaking.[\[4\]](#)
- Dilution/Extraction:
  - Direct Injection: For some methods, a simple dilution is sufficient. Mix the degassed beer sample 1:1 (v/v) with methanol.[\[1\]](#)
  - Liquid-Liquid Extraction (for cleaner samples): Mix 10 mL of degassed beer with 0.5 mL of phosphoric acid and 10 mL of trimethylpentane. Vortex for 1 minute. The **isohumulones** will be in the organic (top) layer.[\[5\]](#)
- Filtration: Filter the prepared sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[\[4\]](#)

#### 4. HPLC-UV Conditions

The following are typical HPLC-UV conditions for the analysis of **isohumulones**. These may need to be optimized for specific instruments and columns.

Parameter	Condition
Column	C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 μm) [2]
Mobile Phase	Isocratic: Acetonitrile/Water/Phosphoric Acid (e.g., 65:35:0.1, v/v/v) with 0.2 mM Disodium EDTA[5]
Flow Rate	1.0 mL/min[5]
Injection Volume	4 μL[5]
Column Temperature	40 °C[5]
UV Detection	270 nm or 275 nm[1][5]
Run Time	Approximately 10-25 minutes[3][6]

#### 5. Data Analysis and Quantification

- **Peak Identification:** Identify the **isohumulone** peaks in the sample chromatogram by comparing their retention times with those of the standards. The typical elution order is trans-isocohumulone, cis-isocohumulone, trans-**isohumulone**, cis-**isohumulone**, trans-isoadhumulone, and cis-isoadhumulone.
- **Calibration Curve:** Generate a calibration curve by plotting the peak area of the **isohumulone** standards against their known concentrations.
- **Quantification:** Determine the concentration of each **isohumulone** in the beer sample by interpolating its peak area on the calibration curve.
- **Total Isohumulone Concentration:** The total **isohumulone** concentration is the sum of the concentrations of all identified **isohumulone** isomers. This value can be reported in mg/L,

which is approximately equivalent to the International Bitterness Units (IBU).[2]

## Quantitative Data Summary

The following table summarizes typical **isohumulone** concentrations found in different beer styles. These values can vary significantly based on the brewing process and hop varieties used.

Beer Style	Total Isohumulone (mg/L)	Reference
Lager	10 - 25	[2]
Pilsner	25 - 45	[2]
India Pale Ale (IPA)	40 - 100+	[7]
Stout	20 - 40	General Knowledge

Table 1. Typical **Isohumulone** Concentrations in Various Beer Styles.

## Method Validation Parameters

For routine quality control, the HPLC-UV method should be validated for the following parameters:

Parameter	Description	Typical Acceptance Criteria
Linearity	The ability of the method to produce results that are directly proportional to the concentration of the analyte.	$R^2 > 0.999$ <a href="#">[5]</a>
Precision	The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.	RSD < 2% <a href="#">[5]</a>
Accuracy	The closeness of the test results obtained by the method to the true value.	Recovery of 98-102%
Limit of Detection (LOD)	The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise ratio of 10:1 <a href="#">[5]</a>

Table 2. Key Method Validation Parameters.

## Conclusion

The HPLC-UV method described in this application note provides a robust and reliable approach for the quantitative analysis of **isohumulones** in beer. This method allows for the accurate determination of individual **isohumulone** isomers, offering valuable insights into the bitterness profile and overall quality of the beer. The provided protocols can be adapted for various laboratory settings and are suitable for both research and routine quality control in the brewing industry.

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